molecular formula C9H19ClN2O B13905686 N-(2,2-dimethylpropyl)azetidine-3-carboxamide;hydrochloride

N-(2,2-dimethylpropyl)azetidine-3-carboxamide;hydrochloride

Cat. No.: B13905686
M. Wt: 206.71 g/mol
InChI Key: OTFZMNUDUKXADW-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-dimethylpropyl)azetidine-3-carboxamide;hydrochloride typically involves the reaction of azetidine-3-carboxamide with 2,2-dimethylpropylamine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

N-(2,2-dimethylpropyl)azetidine-3-carboxamide;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Mechanism of Action

The mechanism of action of N-(2,2-dimethylpropyl)azetidine-3-carboxamide;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,2-dimethylpropyl)azetidine-3-carboxamide;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with specific molecular targets makes it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C9H19ClN2O

Molecular Weight

206.71 g/mol

IUPAC Name

N-(2,2-dimethylpropyl)azetidine-3-carboxamide;hydrochloride

InChI

InChI=1S/C9H18N2O.ClH/c1-9(2,3)6-11-8(12)7-4-10-5-7;/h7,10H,4-6H2,1-3H3,(H,11,12);1H

InChI Key

OTFZMNUDUKXADW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CNC(=O)C1CNC1.Cl

Origin of Product

United States

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